Trisulfide, bis(2-chloroethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

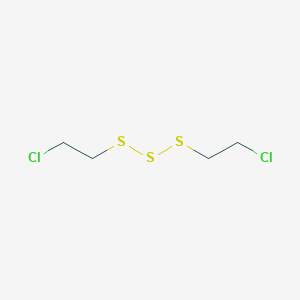

Trisulfide, bis(2-chloroethyl)- (CAS 19149-77-0; molecular formula C₄H₈Cl₂S₃) is a sulfur-containing organochlorine compound structurally characterized by a linear trisulfide (S–S–S) backbone flanked by two 2-chloroethyl groups. It is a member of the sulfur mustard family and is commonly found as an impurity in sulfur mustard (bis(2-chloroethyl) sulfide, H) munitions, constituting up to 9.6% of crude mixtures . The compound is a clear, colorless, hygroscopic liquid with a molecular weight of 223.207 g/mol . Its lipophilicity, indicated by a logP value of 3.494, suggests moderate lipid solubility, which may influence its environmental persistence and biological uptake .

Trisulfide, bis(2-chloroethyl)- is synthesized during the production of sulfur mustard via the Levinstein process, where elevated temperatures promote the formation of polysulfide impurities, including disulfide (S₂) and pentasulfide (S₅) analogs . While its acute human toxicity remains unquantified, it shares structural and functional similarities with sulfur mustard, a potent vesicant and alkylating agent .

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for bis(2-chloroethyl) trisulfide, and how do reaction conditions influence polysulfide composition?

Bis(2-chloroethyl) trisulfide is synthesized via the Levinstein process, where ethylene reacts with sulfur chlorides under controlled conditions. Key parameters include temperature (elevated temperatures favor higher sulfur content) and ethylene addition rate. For example, rapid ethylene addition at 30–40°C yields trisulfide as a major product, while slower addition at higher temperatures (50–60°C) increases disulfide and pentasulfide formation . Purification methods include vacuum distillation to isolate trisulfide from polysulfide mixtures (e.g., HS2–HS7) .

Q. What are the critical physical and chemical properties of bis(2-chloroethyl) trisulfide relevant to laboratory handling?

- Molecular formula : C₄H₈Cl₂S₃; Molecular weight : 223.207 g/mol .

- Reactivity : Forms explosive peroxides upon exposure to air/light (uninhibited) and decomposes in water/moisture to release toxic HCl gas .

- Storage : Requires inhibitors (e.g., hydroquinone) to prevent peroxide formation and storage in airtight, light-resistant containers under inert gas .

Q. What safety protocols are essential for handling bis(2-chloroethyl) trisulfide in research settings?

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Emergency measures : Immediate decontamination with 5% sodium bicarbonate for spills and ethanol for skin contact .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in detecting bis(2-chloroethyl) trisulfide within complex mixtures (e.g., sulfur mustard impurities)?

Analytical methods include:

- Gas chromatography-mass spectrometry (GC-MS) : Use polar capillary columns (e.g., DB-5MS) to separate trisulfide from disulfide (HS2) and pentasulfide (HS5) .

- High-performance liquid chromatography (HPLC) : Employ C18 columns with UV detection at 254 nm for quantification.

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR spectra distinguish trisulfide (δ 3.7 ppm for CH₂Cl) from other polysulfides .

Q. What mechanistic insights explain the compound’s toxicity, and how can in vitro models elucidate its carcinogenic potential?

- Mechanism : Alkylation of DNA/RNA via the bis(2-chloroethyl) group, forming crosslinks that disrupt replication and transcription .

- Models : Use human bronchial epithelial cells (BEAS-2B) to study respiratory toxicity (LOAEL: 10 ppm in animal studies) .

- Biomarkers : Monitor 8-hydroxy-2’-deoxyguanosine (8-OHdG) for oxidative DNA damage and γ-H2AX foci for double-strand breaks .

Q. How do environmental conditions influence the degradation pathways of bis(2-chloroethyl) trisulfide in soil and water?

- Hydrolysis : Degrades in aqueous environments (pH > 7) to 2-chloroethanol and hydrogen sulfide, with half-life <24 hours at 25°C .

- Photolysis : UV light accelerates decomposition into chloroacetic acid and sulfur oxides; monitor via LC-MS/MS .

- Soil adsorption : High organic carbon content (e.g., humic acids) reduces mobility, but low pH increases leaching potential .

Q. What strategies minimize polysulfide byproducts (e.g., HS2, HS5) during synthesis?

- Optimized ethylene feed rate : 0.5–1.0 mL/min reduces disulfide formation .

- Catalytic additives : Use Lewis acids (e.g., AlCl₃) to favor trisulfide selectivity (yield >75%) .

- Temperature modulation : Maintain 35–40°C to balance reaction kinetics and product stability .

Q. Methodological Considerations Table

相似化合物的比较

Sulfur Mustard (Bis(2-chloroethyl) Sulfide; CAS 505-60-2)

- Structure : Single sulfur atom bridging two 2-chloroethyl groups (ClCH₂CH₂–S–CH₂CH₂Cl).

- Role : Primary chemical warfare agent, constituting 62.2% of crude sulfur mustard munitions .

- Reactivity : Highly reactive due to the strained thioether bond, enabling rapid alkylation of DNA, proteins, and cellular components.

- Toxicity : Causes severe blistering, DNA crosslinking, and systemic toxicity.

- Physical Properties : Molecular weight 159.08 g/mol; boiling point 217°C (decomposes).

Comparison :

- Trisulfide, bis(2-chloroethyl)- has a higher molecular weight (223.207 vs. 159.08 g/mol) and additional sulfur atoms, which may reduce reactivity compared to sulfur mustard .

- Sulfur mustard is the dominant toxic agent in munitions, whereas trisulfide is a secondary impurity .

Bis(2-chloroethyl) Disulfide (CAS 1002-41-1)

- Structure : Two sulfur atoms in a linear chain (ClCH₂CH₂–S–S–CH₂CH₂Cl).

- Role : Constitutes 10.9% of sulfur mustard munitions and serves as a precursor in mustard gas synthesis .

- Reactivity : Intermediate stability between sulfur mustard and trisulfide; participates in sulfur redistribution reactions.

- Physical Properties : Molecular weight 191.18 g/mol.

Comparison :

Bis(2-chloroethyl) Pentasulfide

- Structure : Five sulfur atoms in a chain (ClCH₂CH₂–S₅–CH₂CH₂Cl).

- Role : Observed in hydrolysis byproducts of sulfur mustard; forms via sulfur addition to trisulfide .

Comparison :

- Pentasulfide is less common in munitions but represents an advanced stage of sulfur polymerization compared to trisulfide .

Nitrogen Mustards (e.g., HN1; CAS 538-07-8)

- Structure : Ethylbis(2-chloroethyl)amine (ClCH₂CH₂–N(CH₂CH₃)–CH₂CH₂Cl).

- Role : Vesicant and DNA alkylator; used in chemical warfare and chemotherapy .

- Reactivity : Targets DNA via aziridinium intermediate formation, similar to sulfur mustard’s episulfonium ions.

- Physical Properties : Molecular weight 170.08 g/mol; liquid at room temperature.

Comparison :

- Trisulfide lacks nitrogen, altering its metabolic fate and toxicity profile. Nitrogen mustards exhibit systemic toxicity beyond dermal effects .

Bis(2-chloroethyl) Ether (CAS 111-44-4)

- Structure : Oxygen atom bridging two 2-chloroethyl groups (ClCH₂CH₂–O–CH₂CH₂Cl).

- Physical Properties : Molecular weight 143.04 g/mol; boiling point 178°C .

Comparison :

- Trisulfide’s sulfur backbone confers distinct chemical behavior (e.g., participation in redox reactions) compared to the ether analog’s oxygen-based structure .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physical Properties

*Estimated based on structural analogs.

属性

CAS 编号 |

19149-77-0 |

|---|---|

分子式 |

C4H8Cl2S3 |

分子量 |

223.2 g/mol |

IUPAC 名称 |

1-chloro-2-(2-chloroethyltrisulfanyl)ethane |

InChI |

InChI=1S/C4H8Cl2S3/c5-1-3-7-9-8-4-2-6/h1-4H2 |

InChI 键 |

XHODIRQQNWHUGV-UHFFFAOYSA-N |

SMILES |

C(CCl)SSSCCCl |

规范 SMILES |

C(CCl)SSSCCCl |

同义词 |

BIS(2-CHLOROETHYL)TRISULPHIDE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。